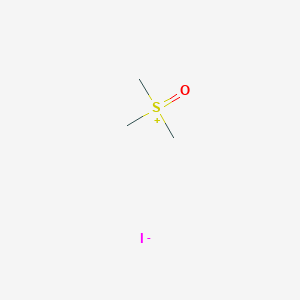

Trimethylsulfoxonium iodide

Descripción general

Descripción

Trimethylsulfoxonium iodide is an organosulfur compound with the chemical formula C₃H₉IOS. It is a sulfoxonium salt, commonly used in organic synthesis as a precursor to dimethyloxosulfonium methylide, a valuable methylene-transfer reagent. This compound is commercially available and plays a significant role in the preparation of epoxides and other organic transformations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trimethylsulfoxonium iodide is typically synthesized by the reaction of dimethyl sulfoxide with iodomethane. The reaction proceeds as follows: [ (CH₃)₂SO + CH₃I \rightarrow (CH₃)₃SOI ] This reaction is usually carried out by refluxing dimethyl sulfoxide with an excess of iodomethane at around 80°C for 24 hours. The resulting product is then cooled, filtered, and washed with acetone to obtain pure this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with careful control of reaction conditions to ensure high yield and purity. The process involves large-scale refluxing of dimethyl sulfoxide and iodomethane, followed by crystallization and purification steps to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions: Trimethylsulfoxonium iodide undergoes several types of chemical reactions, including:

Formation of Ylides: When treated with strong bases like sodium hydride, this compound forms dimethyloxosulfonium methylide, a sulfur ylide.

Epoxidation: The ylide reacts with carbonyl compounds (ketones and aldehydes) to form epoxides.

Cyclopropanation: The ylide can also react with α,β-unsaturated esters to form cyclopropyl esters

Common Reagents and Conditions:

Sodium Hydride: Used to generate the ylide from this compound.

Carbonyl Compounds: React with the ylide to form epoxides.

α,β-Unsaturated Esters: React with the ylide to form cyclopropyl esters.

Major Products:

Epoxides: Formed from the reaction of the ylide with carbonyl compounds.

Cyclopropyl Esters: Formed from the reaction of the ylide with α,β-unsaturated esters.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

Trimethylsulfoxonium iodide is characterized by its molecular formula and a molecular weight of approximately 220.07 g/mol. It is soluble in water and exhibits light sensitivity, making it essential to handle it under appropriate conditions to prevent degradation.

Methylene-Transfer Reagent

One of the primary applications of TMSI is as a methylene-transfer reagent . It reacts with sodium hydride to form dimethyloxosulfonium methylide, which can then be used in various synthetic pathways:

- Ylide Formation : TMSI facilitates the formation of ylides that react with carbonyl compounds to yield epoxides. This reaction is crucial in synthesizing complex organic molecules.

- Cyclopropanation : TMSI can react with α,β-unsaturated esters to produce cyclopropyl esters, which are valuable intermediates in organic synthesis.

| Reaction Type | Product Type | Example Reaction |

|---|---|---|

| Methylene Transfer | Ylide | Ylide formation with carbonyl compounds |

| Cyclopropanation | Cyclopropyl Esters | Reaction with α,β-unsaturated esters |

Surface Reconstruction in Photovoltaics

Recent studies have explored the use of TMSI in enhancing the performance of perovskite solar cells (PSCs). By employing aprotic TMSI, researchers have developed a novel strategy for surface reconstruction, leading to improved device stability and efficiency.

- Case Study : A study published in ACS Applied Materials & Interfaces demonstrated that using TMSI in PSCs resulted in a significant increase in power conversion efficiency due to better surface morphology and reduced defects .

Catalysis

TMSI has been investigated as a catalyst in various reactions, particularly those involving C-N bond formation. Mechanistic studies indicate that TMSI can stabilize intermediates and enhance reaction rates, making it a valuable component in catalytic systems.

- Case Study : Research highlighted in ResearchGate discusses the role of TMSI in copper and palladium-catalyzed reactions, showcasing its ability to facilitate complex bond formations .

Summary of Applications

This compound serves as an essential reagent and catalyst in synthetic organic chemistry, material science, and catalysis. Its unique properties enable diverse applications that contribute to advancements in chemical synthesis and material performance.

Mecanismo De Acción

The primary mechanism of action of trimethylsulfoxonium iodide involves the formation of dimethyloxosulfonium methylide upon treatment with a strong base. This ylide acts as a nucleophile, attacking electrophilic carbonyl compounds to form epoxides. The reaction proceeds through a nucleophilic addition followed by an intramolecular nucleophilic attack, resulting in the formation of the epoxide ring .

Comparación Con Compuestos Similares

Trimethylsulfoxonium iodide is unique compared to other similar compounds due to its ability to form dimethyloxosulfonium methylide, which is a versatile methylene-transfer reagent. Similar compounds include:

Dimethylsulfonium Methylide: Another sulfur ylide used in organic synthesis.

Trimethylsulfonium Iodide: A related compound that can also form ylides but with different reactivity and applications

This compound stands out for its specific reactivity and utility in forming epoxides and cyclopropanes, making it a valuable reagent in organic chemistry .

Actividad Biológica

Trimethylsulfoxonium iodide (TMSOI) is a sulfoxonium salt that has garnered attention in various fields of chemistry and biology due to its unique properties and biological activities. This article delves into the biological activity of TMSOI, highlighting its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

TMSOI can be synthesized through the reaction of dimethyl sulfoxide (DMSO) with methyl iodide:

This compound can be further deprotonated with sodium hydride to generate dimethyloxosulfonium methylide, which is a key intermediate in various organic reactions, including epoxidation and cyclopropanation reactions .

The biological activity of TMSOI is primarily attributed to its ability to generate reactive intermediates, such as dimethylsulfoxonium methylide (DMSY), which can participate in various chemical transformations. DMSY has been shown to react with α,β-unsaturated ketones, facilitating the formation of cyclopropanes and epoxides . These transformations are significant in the synthesis of biologically active compounds.

Antimicrobial Activity

TMSOI has demonstrated antimicrobial properties against a range of pathogens. In particular, studies have shown that TMSOI derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb) and other resistant strains. The structure-activity relationship (SAR) studies indicate that modifications to the sulfoxonium structure can enhance its potency against these pathogens .

| Compound | Activity Against Mtb (IC50 μM) | Comments |

|---|---|---|

| TMSOI Derivative 1 | 0.72 | Potent against actively replicating Mtb |

| TMSOI Derivative 2 | 0.69 | Effective against dormant Mtb phenotypes |

Anticancer Activity

Research has also explored the anticancer potential of TMSOI. Compounds derived from TMSOI have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, certain derivatives have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .

Case Studies

- Antimalarial Activity : A study assessed the antimalarial activity of quinoxaline derivatives synthesized using TMSOI as a reagent. The results indicated that several derivatives exhibited significant inhibition of Plasmodium falciparum, showcasing TMSOI's utility in developing antimalarial agents .

- Alcoholism Treatment : In preclinical studies involving non-human primates, certain ligands synthesized using TMSOI were found to reduce alcohol self-administration effectively. This suggests a potential application for TMSOI in treating alcohol dependence without the side effects associated with traditional treatments like diazepam .

Propiedades

InChI |

InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLKQGGAXWRFOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](=O)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014581 | |

| Record name | Trimethyloxosulphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Trimethylsulfoxonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1774-47-6 | |

| Record name | Sulfoxonium, trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfoxonium, trimethyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsulfoxonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfoxonium, trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyloxosulphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyloxosulphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of trimethylsulfoxonium iodide?

A1: this compound has the molecular formula [(CH3)3SO]I and a molecular weight of 202.08 g/mol.

Q2: What is the structure of TMSOI?

A2: TMSOI is a sulfur-containing organic salt. It features a positively charged sulfur atom bonded to three methyl groups and an oxygen atom, forming a tetrahedral structure. The counterion is iodide.

Q3: Are there any notable spectroscopic characteristics of TMSOI?

A3: Yes, single-crystal NMR studies have been conducted on TMSOI. The carbon-13 chemical shift tensors of the methyl groups in solid TMSOI were determined, providing insights into the electronic environment around these atoms []. These studies revealed that the most shielded direction in the molecule is close to the S-C bond direction, while the least shielded direction is roughly perpendicular to the O-S-C plane.

Q4: Is TMSOI stable under ambient conditions?

A4: While TMSOI is commonly used in organic synthesis, specific data on its stability under various conditions is limited in the provided research.

Q5: Does TMSOI have any particular solvent compatibility issues?

A5: TMSOI is typically used in aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) [, , , , ]. Its compatibility with other solvents should be assessed on a case-by-case basis.

Q6: What is the primary synthetic application of this compound?

A6: TMSOI is widely recognized for its use in the Corey-Chaykovsky reaction, a reaction that forms epoxides from carbonyl compounds like aldehydes and ketones [, , , ].

Q7: Can you elaborate on the mechanism of the Corey-Chaykovsky reaction involving TMSOI?

A7: TMSOI reacts with a strong base, typically sodium hydride (NaH), to generate dimethylsulfoxonium methylide, a sulfur ylide. This ylide acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent intramolecular cyclization yields the epoxide product.

Q8: Beyond epoxide formation, are there other synthetic uses of TMSOI?

A8: Yes, TMSOI has been employed in various other transformations. This includes the synthesis of cyclopropanes [, , , ], spiro[cyclopropane-1,9'-fluorene] derivatives [], 3-amino-2,3-dihydrobenzofurans [], and β-hydroxy-γ-lactams [].

Q9: How does the structure of the carbonyl compound influence its reactivity with TMSOI?

A9: The reactivity of cyclic ketones with TMSOI, leading to either Corey-Chaykovsky products or dienes, is dependent on ring size. For instance, cyclodecanone exhibits lower reactivity compared to cycloheptanone or cyclododecanone [].

Q10: What about the impact of base and solvent on TMSOI mediated reactions?

A10: Strong bases like NaH are typically required to generate the reactive ylide from TMSOI [, , , , ]. The choice of solvent can also influence the reaction outcome. For example, a mixture of DMSO and THF is commonly employed [, ].

Q11: Has computational chemistry been used to study TMSOI or its reactions?

A11: Yes, computational studies have provided insights into the mechanisms of TMSOI-mediated reactions. For example, calculations have been used to explore the energetics of the key [, ]-sigmatropic rearrangement in the Yurchenko diolefination, a reaction involving TMSOI and cyclic ketones [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.